molecular formula C17H18O3 B454991 Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate CAS No. 438221-72-8

Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate

Cat. No.: B454991
CAS No.: 438221-72-8
M. Wt: 270.32g/mol
InChI Key: WPZDIBRPBIXICZ-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is a synthetic benzoate ester derivative offered for research and development purposes. As a derivative of methyl benzoate—a compound known for its roles as a fragrance, flavoring agent, and pesticide —this chemical is primarily of interest as a building block or chemical intermediate in organic synthesis. Its molecular structure, featuring both benzoate and dimethylphenoxymethyl groups, makes it a potential precursor in the development of more complex molecules, such as active pharmaceutical ingredients (APIs) or functional materials. Researchers may explore its use in creating compounds with tailored biological activities, given that methyl benzoate derivatives have been investigated for antimicrobial and insecticidal properties . The compound is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and conduct their own characterization, including analysis of purity (HPLC, NMR), melting/boiling point, and spectral data, to confirm the compound's identity and suitability for their specific applications.

Properties

IUPAC Name

methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-7-13(2)9-16(8-12)20-11-14-5-4-6-15(10-14)17(18)19-3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZDIBRPBIXICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC(=CC=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248483
Record name Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438221-72-8
Record name Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438221-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification Using Carbodiimide Catalysts

A method adapted from the synthesis of methyl 3,4-dimethoxybenzoate (CN114292192A) employs dicyclohexylcarbodiimide (DCC) as a catalyst. For Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate, this approach involves:

  • Reacting 3-[(3,5-dimethylphenoxy)methyl]benzoic acid with methanol in the presence of DCC.

  • Conducting the reaction in dichloromethane at 30–45°C for 1–5 hours.

  • Filtering the byproduct dicyclohexylurea (DCU) and recovering the catalyst.

Key Advantages :

  • Mild conditions (low temperature, short reaction time).

  • High yield (up to 97% in analogous reactions).

  • Environmentally friendly compared to traditional acid catalysts like concentrated sulfuric acid.

Reaction Table :

ParameterValue
CatalystDCC (1.5–2 molar equivalents)
SolventDichloromethane
Temperature30–45°C
Time1–5 hours
Yield~90–97% (extrapolated)

Williamson Ether Synthesis

Phenoxide Alkylation Route

This two-step method derives from protocols for synthesizing phenoxy-methyl benzoates (US4908470A):

  • Formation of Phenoxide Intermediate :

    • React 3,5-dimethylphenol with a base (e.g., NaOH) to generate the phenoxide ion.

  • Alkylation with Methyl Bromoacetate :

    • Introduce methyl bromoacetate to the phenoxide in a polar aprotic solvent (e.g., DMF).

    • Heat at 60–80°C for 4–6 hours.

Critical Considerations :

  • Base selection impacts phenoxide stability; potassium carbonate is preferred for milder conditions.

  • Solvents like acetone or DMF enhance reactivity but require inert atmospheres to prevent oxidation.

Yield Optimization :

  • Excess methyl bromoacetate (1.2–1.5 equivalents) improves conversion.

  • Yields in analogous reactions reach 85–90%.

Methoxylation and Subsequent Functionalization

Halogenation-Methoxylation Strategy

Adapted from aditoprim intermediate synthesis (US4908470A), this route involves:

  • Bromination : Treat 3-hydroxy-5-methylbenzoic acid with bromine to form 3,5-dibromo-5-methylbenzoic acid.

  • Methoxylation :

    • React with sodium methoxide in dimethylacetamide (DMAC) at 100–120°C.

    • Use Cu₂O as a catalyst to replace bromine with methoxy groups.

  • Esterification : Methylate the carboxylic acid using dimethyl sulfate in acetone.

Challenges and Solutions :

  • Bromination requires precise stoichiometry to avoid over-halogenation.

  • Methoxylation in DMAC achieves >80% conversion but necessitates solvent recovery.

Reaction Metrics :

StepConditionsYield
BrominationBr₂, H₂O, 25°C, 2h75%
MethoxylationNaOMe, DMAC, Cu₂O, 110°C, 6h82%
Esterification(CH₃O)₂SO₂, K₂CO₃, acetone88%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Esterification with DCC : Ideal for small-scale, high-purity production but limited by DCC cost.

  • Williamson Synthesis : Scalable for industrial use but generates stoichiometric waste (e.g., NaBr).

  • Methoxylation Route : High atom economy but involves hazardous bromine and multi-step complexity.

Emerging Methodologies and Innovations

Enzymatic Esterification

Recent advances propose lipase-catalyzed esterification for greener synthesis:

  • Candida antarctica lipase B in ionic liquids achieves >80% conversion at 50°C.

  • Eliminates toxic catalysts but faces challenges in enzyme stability and cost.

Flow Chemistry Approaches

Microreactor systems enhance mixing efficiency and heat transfer for exothermic steps (e.g., bromination):

  • Yields improve by 10–15% compared to batch processes.

  • Reduces reaction times by 50% through continuous processing.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has demonstrated the potential of methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate as an antitumor agent. In vivo studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to this compound have shown effective inhibition of tumor growth in xenograft models without significant toxicity to normal cells . The mechanism involves the induction of double-strand breaks in DNA, leading to cell death in sensitive tumor cells.

Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Studies have shown that methyl esters related to this compound possess significant activity against a range of bacterial strains. The structure-activity relationship (SAR) analyses suggest that modifications in the phenoxy group can enhance antibacterial efficacy .

Agricultural Applications

Pesticide Development
this compound has potential applications in agrochemicals as a pesticide or herbicide. Its structural analogs have been tested for effectiveness against pests and plant pathogens. The incorporation of the phenoxy group is believed to enhance the bioactivity and selectivity of these compounds against target organisms while minimizing harm to beneficial species .

Material Science

Photonic and Photovoltaic Applications
The unique properties of this compound derivatives make them suitable candidates for use in photonic devices and photovoltaic materials. Studies indicate that these compounds can be utilized as organic semiconductors due to their ability to form stable films with good charge transport properties . This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and solar cells.

Synthetic Chemistry

Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in synthetic organic chemistry .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntitumor agentInduces DNA damage; effective against cancer cells
Antibacterial propertiesSignificant activity against various bacterial strains
AgriculturalPesticide developmentEffective against pests; enhances bioactivity
Material SciencePhotonic and photovoltaic applicationsSuitable for organic semiconductors
Synthetic ChemistryIntermediate for complex organic synthesisVersatile building block for synthetic reactions

Case Studies

  • Antitumor Efficacy Study
    A study evaluated the cytotoxic effects of this compound on human tumor xenografts. Results indicated a dose-dependent response with significant tumor regression observed at low micromolar concentrations .
  • Pesticide Efficacy Trial
    Field trials assessed the effectiveness of this compound as a pesticide. The compound demonstrated high efficacy against common agricultural pests while showing low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may inhibit or activate certain pathways, leading to its observed effects. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Table 1: Melting Points and Substituent Influence

Compound Name Key Substituents Melting Point (°C) Source
Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate 3,5-Dimethylphenoxymethyl Not reported
Compound 5i (triazine derivative) 3-Nitrophenoxy, phenoxy 165–176
Compound 5k (triazine derivative) 4-Formyl-2-methoxyphenoxy, 4-methoxyphenoxy 79–82
Compound 5d (triazine derivative) 3-Chlorophenoxy, phenoxy 151.5–156
Compound 8f (tert-butyl ester) tert-Butyl ester, 4-methoxyphenoxy 68–70
  • Electron-Withdrawing Groups (EWGs): The nitro group in Compound 5i increases dipole interactions, contributing to its high melting point (165–176°C) .
  • Electron-Donating Groups (EDGs): Methoxy substituents (e.g., in Compound 5k) reduce intermolecular forces, lowering the melting point to 79–82°C .
  • Steric Effects: The tert-butyl ester in Compound 8f introduces steric bulk, significantly reducing the melting point (68–70°C) compared to methyl esters .

Functional Group Variations

Table 2: Ester and Heterocyclic Derivatives

Compound Functional Features Application/Notes Source
Methyl 3,5-dimethoxybenzoate 3,5-Dimethoxy groups Precursor for indanones, nitriles
Methyl 4-((3,5-dimethylisoxazol)methoxy)benzoate Isoxazole methoxy group Synthetic intermediate
Metsulfuron methyl ester Triazine sulfonylurea Herbicide
Compound 19 () Sulfamoyl-pyrazine derivative Hedgehog pathway inhibitor
  • Ester Variations: Replacement of the phenoxymethyl group with heterocycles (e.g., isoxazole in ) or sulfonylurea moieties (e.g., metsulfuron ) shifts applications toward agrochemicals.
  • Bioactive Derivatives: Compound 19 () demonstrates how benzoate esters can be functionalized for biological activity, though this compound’s bioactivity remains unexplored in the evidence .

Crystallinity and Hydrogen Bonding

  • Triazine Derivatives (–3): Amino groups (e.g., NH in 5i) enable hydrogen bonding, enhancing crystallinity and melting points .
  • Hydrazone Analogs (): Intramolecular hydrogen bonds (N–H···O) stabilize crystal structures, as seen in hydrazone derivatives with 3,5-dimethoxybenzoate groups .

Biological Activity

Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and insecticidal activities.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C16H18O3
  • Molecular Weight: 270.31 g/mol

This compound features a benzoate core with a phenoxy group substituted at the 3-position, which is further substituted with a 3,5-dimethyl group.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.

  • Bacterial Inhibition: Studies have reported that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.
  • Fungal Activity: The antifungal activity was evaluated against common pathogens such as Candida albicans and Aspergillus niger. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL for C. albicans and 75 µg/mL for A. niger, indicating its potential as an antifungal agent.

Insecticidal Activity

Recent investigations into the insecticidal properties of this compound revealed its effectiveness as a larvicide.

  • Larvicidal Effectiveness: A study assessed its efficacy against mosquito larvae, particularly Aedes albopictus and Culex pipiens. The compound exhibited a lethal concentration (LC50) of 61 ppm for A. albopictus and 185 ppm for C. pipiens, with complete mortality observed at higher concentrations (200 ppm) after 24 hours .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested alongside standard antibiotics. The results indicated that it could serve as an alternative treatment option for infections caused by resistant strains of bacteria.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans-50
Aspergillus niger-75

The mechanism by which this compound exerts its biological effects appears to involve disruption of microbial cell membranes and interference with metabolic pathways. Molecular docking studies suggest that the compound binds to specific enzymes critical for microbial survival .

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